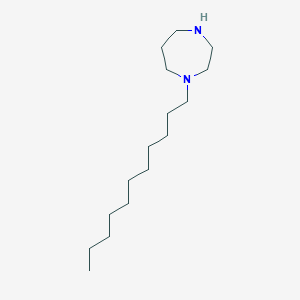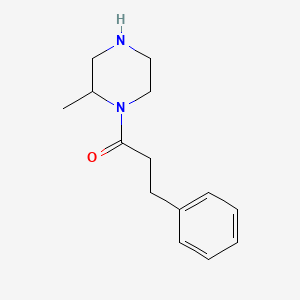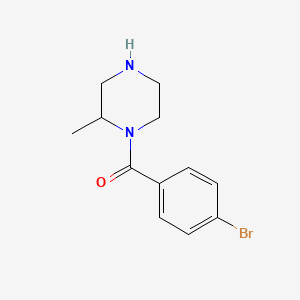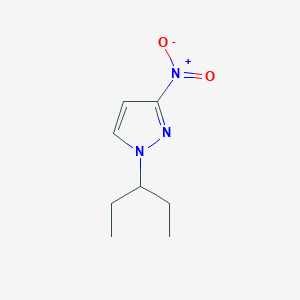![molecular formula C10H6Br2F3N3O B6362560 3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole CAS No. 1240574-08-6](/img/structure/B6362560.png)
3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole is an organic compound with a triazole structure. It is a derivative of 1,2,4-triazole, a heterocyclic compound containing nitrogen atoms . This compound has generated attention in various fields of research and industry.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including this compound, involves the use of spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The synthesis of these derivatives has been reported in the context of developing promising anticancer agents .Molecular Structure Analysis
The molecular structure of 3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole is confirmed by spectroscopic techniques . The IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives, including this compound, are of significant interest in the field of medicinal chemistry . These compounds have been evaluated for their cytotoxic activities against human cancer cell lines .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Deprotometalation and Biological Activity : The chemical compound 3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole is involved in the synthesis of 1-aryl- and 2-aryl-1,2,3-triazoles through N-arylation. Deprotometalations of similar triazole derivatives have been observed, providing pathways to 5-substituted derivatives. These derivatives, particularly resveratrol analogues, have shown moderate antibacterial activity and promising antiproliferative effects against cancer cell lines, highlighting the compound's relevance in medicinal chemistry for the development of new therapeutic agents (Nagaradja et al., 2015).
Amination and Synthesis of Functional Materials : Amination of dibromo-triazoles, including structures similar to the queried compound, with hydroxylamine-O-sulfonic acid, leads to the formation of dibromo-amino-triazoles. These derivatives have significant applications in medicinal chemistry, bio-conjugation, and materials chemistry due to their high biological activity, low toxicity, and versatile systemic nature. Such functional materials underline the importance of 3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole as a precursor in synthesizing biologically active and material science compounds (Yu et al., 2014).
Material Science and Catalysis
Synthesis of Polymer-supported 1,2,4-Triazoles : The role of 3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole in material science is highlighted in the synthesis of polymer-supported 1,2,4-triazoles. This process, involving immobilized mesoionic 1,3-oxazolium-5-olates as intermediates, leads to the creation of 3,5-disubstituted 1,2,4-triazoles. The resulting compounds, after cleavage from the polymeric support, showcase high yield and purity, demonstrating the compound's utility in the development of advanced materials and chemical synthesis techniques (Samanta & Yli-Kauhaluoma, 2005).
Safety and Hazards
The safety of 1,2,4-triazole derivatives, including this compound, was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines . Specific safety and hazard information for this compound is not available in the retrieved papers.
Wirkmechanismus
Target of Action
It is known that triazole compounds often interact with various enzymes and receptors in the body . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of these targets .
Mode of Action
The interaction of the compound with its targets typically involves the formation of bonds between the nitrogen atoms in the triazole ring and the active site of the target enzyme or receptor . This interaction can lead to changes in the conformation and function of the target, potentially altering its activity.
Biochemical Pathways
Triazole compounds are known to be involved in a variety of biochemical reactions, often acting as inhibitors or activators of enzymes .
Pharmacokinetics
The compound’s molecular weight (22686) and its physical properties suggest that it may have good bioavailability
Result of Action
Given the compound’s potential interaction with various enzymes and receptors, it could have a range of effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound is a solid at room temperature and is stable under normal conditions . Specific environmental factors such as ph, temperature, and the presence of other chemicals could potentially affect its stability and efficacy .
Eigenschaften
IUPAC Name |
3,5-dibromo-1-[[4-(trifluoromethoxy)phenyl]methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2F3N3O/c11-8-16-9(12)18(17-8)5-6-1-3-7(4-2-6)19-10(13,14)15/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHFOXBLULRADN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=NC(=N2)Br)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6362489.png)
amine](/img/structure/B6362497.png)

![4-[(Butylamino)methyl]-N,N-dimethylaniline dihydrochloride](/img/structure/B6362508.png)
![1-[(2,5-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362516.png)

![Butyl[(3,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362533.png)

![(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine hydrochloride](/img/structure/B6362542.png)
![3,5-Dibromo-1-[(2,3-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362552.png)


![(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6362586.png)
